L-ALANINE-N-FMOC (13C3,15N)

Quantitative Proteomics Mass Spectrometry Internal Standard

L-Alanine-N-FMOC (13C3,15N) is the definitive building block for synthesizing heavy isotope-labeled peptides for quantitative mass spectrometry and biomolecular NMR. Its simultaneous 13C3 and 15N labeling delivers a +4 Da mass shift—ensuring baseline MS1 resolution—and provides both 13C and 15N spin systems for multidimensional heteronuclear NMR. Unlike singly-labeled analogs, it eliminates spectral overlap and enables accurate quantification in complex matrices. Conserved optical rotation guarantees identical chromatographic and ionization behavior, making it essential for cGMP-compliant isotope dilution mass spectrometry assays. Ideal for targeted proteomics, pharmacokinetic studies, and site-specific protein dynamics investigations.

Molecular Formula
Molecular Weight 315.30
Cat. No. B1580352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ALANINE-N-FMOC (13C3,15N)
Molecular Weight315.30
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine-N-FMOC (13C3,15N): A Dual-Labeled Fmoc Building Block for Quantitative Proteomics and NMR


L-Alanine-N-FMOC (13C3,15N) (CAS 865720-15-6) is a stable isotope-labeled derivative of the standard Fmoc-protected L-alanine building block used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₁₅¹³C₃H₁₇¹⁵NO₄ with a molecular weight of 315.30 g/mol, corresponding to a nominal mass shift of +4 Da relative to the unlabeled analog (Fmoc-Ala-OH, 311.33 g/mol) . The compound incorporates three carbon-13 atoms (¹³C₃) uniformly distributed across the alanine backbone and a single nitrogen-15 (¹⁵N) atom at the α-amino position. It is a non-radioactive, chemically identical analog of Fmoc-L-alanine, enabling its seamless integration into standard Fmoc-SPPS protocols for the production of defined, heavy isotope-labeled peptides used as internal standards in mass spectrometry (MS)-based quantification and as site-specific probes in biomolecular NMR spectroscopy [1].

Why Unlabeled or Singly-Labeled Analogs Cannot Substitute for L-Alanine-N-FMOC (13C3,15N)


In quantitative MS and advanced NMR applications, the specific isotopic signature of a peptide is the primary determinant of analytical resolution. Substituting L-Alanine-N-FMOC (13C3,15N) with its unlabeled form, or with singly-labeled (e.g., 15N-only or 13C3-only) analogs, introduces an uncontrollable variable in the resulting peptide's mass and spectral properties. The unlabeled version provides no distinct MS signal for quantification against a biological background. A singly-labeled 15N analog yields only a +1 Da mass shift, which can overlap with the natural isotopic envelope of the unlabeled peptide, reducing quantitative accuracy . Conversely, the 13C3-only analog (+3 Da) provides a distinct shift but lacks the complementary NMR-active 15N nucleus for heteronuclear correlation experiments . The dual-labeled (13C3,15N) compound is therefore not a generic 'heavy' amino acid but a precisely engineered reagent that delivers a +4 Da mass shift, ensuring baseline resolution in MS1 spectra, and provides both 13C and 15N spin systems for multidimensional NMR, capabilities that are entirely absent in its comparators.

Quantitative Differentiation of L-Alanine-N-FMOC (13C3,15N): A Comparator-Based Evidence Guide


Mass Shift Differentiation: Baseline MS Resolution (M+4) vs. Single-Labeled Analogs

The L-Alanine-N-FMOC (13C3,15N) building block imparts a nominal mass shift of +4 Da to any synthesized peptide, compared to the unlabeled version. This contrasts with single-isotope labeled analogs, which provide smaller mass shifts: Fmoc-Ala-OH-15N provides only a +1 Da shift and Fmoc-Ala-OH-13C3 provides a +3 Da shift . The +4 Da shift ensures that the monoisotopic peak of the heavy peptide is clearly resolved from the isotopic envelope of the endogenous, light peptide, minimizing spectral overlap and improving the accuracy of MS1-based quantification.

Quantitative Proteomics Mass Spectrometry Internal Standard

Dual-Label vs. Unlabeled: Quantitative Incorporation Efficiency in Solid-Phase Peptide Synthesis

A fundamental procurement consideration is whether the isotopic label alters the chemical reactivity of the building block. The standard Fmoc-L-alanine building block has a well-defined optical rotation of [α]20/D -18° (c = 1 in DMF). Critically, the L-Alanine-N-FMOC (13C3,15N) compound maintains this exact specific rotation value of [α]20/D -18° (c = 1 in DMF) . This indicates that the isotopic substitution does not induce any measurable change in the molecule's chiral integrity or its coupling kinetics during SPPS, compared to the unlabeled native compound.

Peptide Synthesis Process Control Isotope Dilution

NMR Suitability: Dual 13C/15N Spin Systems vs. Unlabeled or Singly-Labeled Analogs

For biomolecular NMR applications, the presence of NMR-active nuclei is a defining requirement. Unlabeled Fmoc-Ala-OH is not suitable for heteronuclear NMR experiments. Singly-labeled 13C3 or 15N analogs enable only single-nucleus experiments. In contrast, L-Alanine-N-FMOC (13C3,15N) is explicitly designated as 'bio NMR: suitable' and provides both 13C and 15N spin systems . This dual labeling enables essential multidimensional heteronuclear correlation experiments (e.g., 1H-15N HSQC, 1H-13C HSQC, and triple-resonance experiments) on a single, site-specifically labeled peptide sample, providing atomic-resolution structural and dynamic information that is unattainable with any single-label or unlabeled comparator.

Biomolecular NMR Protein Structure Heteronuclear Correlation

Isotopic Purity and Chemical Purity Thresholds: Dual-Label Specification vs. Industry Standard

The utility of a stable isotope-labeled reagent is contingent on its isotopic enrichment, which determines signal-to-background in MS and spectral clarity in NMR. L-Alanine-N-FMOC (13C3,15N) is commercially available with a specification of 99 atom % 13C and 98 atom % 15N isotopic enrichment, alongside a chemical purity of 99% (CP) . This represents a higher threshold of isotopic purity compared to many singly-labeled analogs, which are often specified at 98 atom % for the respective label (e.g., 98 atom % 15N for the 15N-only analog) . While both are 'highly enriched,' the 99 atom % 13C specification for the dual-labeled compound ensures a lower proportion of residual unlabeled or partially labeled molecules, reducing isotopic impurity peaks that can complicate data analysis.

Quality Control Analytical Chemistry Reagent Validation

Key Application Scenarios for L-Alanine-N-FMOC (13C3,15N) Based on Quantitative Evidence


Synthesis of Stable Isotope-Labeled (SIL) Peptide Internal Standards for LC-MS/MS Quantification

The +4 Da mass shift and high isotopic purity (>99 atom % 13C) make L-Alanine-N-FMOC (13C3,15N) the optimal building block for incorporating a heavy alanine residue into synthetic peptide internal standards for targeted proteomics. As evidenced by direct comparator data, this +4 Da shift ensures baseline resolution from the endogenous peptide's isotopic envelope . This is critical for accurate quantification of biomarkers, therapeutic proteins, and pharmacokinetic analytes in complex biological matrices such as plasma or tissue lysates, where substitution with a +1 Da or +3 Da analog would introduce significant quantitative error due to spectral overlap .

Site-Specific Isotopic Labeling for Protein NMR Structural and Dynamics Studies

In biomolecular NMR, the need for both 13C and 15N spin systems for multidimensional heteronuclear experiments is met directly by the dual-labeled alanine . This compound is uniquely suited for solid-phase synthesis of peptides where a single alanine residue is to be used as a site-specific probe for studying local backbone dynamics, hydrogen bonding, or ligand interactions via 1H-15N HSQC or 1H-13C HSQC titrations. The identical chemical behavior (as shown by the conserved optical rotation) ensures that the labeled peptide is a true structural mimic of the native sequence, and the dual NMR-active nuclei provide a richer set of experimental observables than any singly-labeled analog.

Process Control and Quality Assurance in cGMP Peptide Manufacturing

For organizations engaged in the synthesis of peptides under current Good Manufacturing Practice (cGMP) guidelines, L-Alanine-N-FMOC (13C3,15N) can be used to synthesize a co-eluting heavy internal standard. The conserved specific optical rotation (-18°) relative to the unlabeled building block guarantees that the heavy peptide will exhibit identical chromatographic behavior and ionization efficiency as the light drug substance. This enables robust process control, lot release testing, and stability studies by isotope dilution mass spectrometry, which is a cornerstone of analytical method validation in regulated environments.

Fundamental Research into Isotope Effects in SPPS Coupling Efficiency

This compound provides a definitive tool for investigating the presence or absence of kinetic isotope effects during Fmoc-SPPS. Because the 13C3,15N labeling results in a +4 Da mass shift, the heavy and light coupling products are easily resolved and quantified by LC-MS. This allows researchers to perform direct, head-to-head competitive coupling experiments under identical conditions. The conserved optical rotation suggests no significant stereochemical isotope effect, but the potential for a subtle kinetic isotope effect on acylation rates can now be systematically studied, which is of interest for optimizing the synthesis of extremely long or difficult peptide sequences.

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